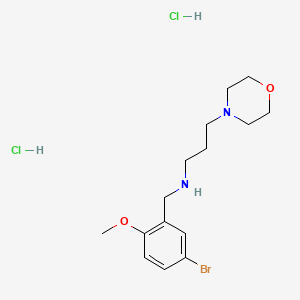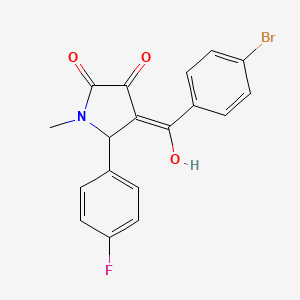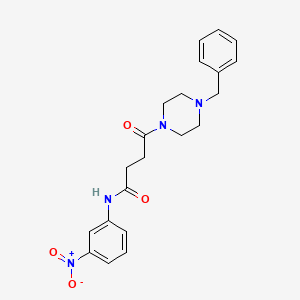![molecular formula C13H18N4OS2 B5317340 2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)
2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as DT-13, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. DT-13 is a synthetic compound that was first synthesized in 2013 by a team of Chinese researchers. Since then, several studies have been conducted to investigate the synthesis method, mechanism of action, biochemical and physiological effects, and potential applications of DT-13 in scientific research.
Mecanismo De Acción
The mechanism of action of 2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects. Several studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects. Several studies have suggested that this compound can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide for lab experiments is its synthetic nature. This compound can be synthesized in large quantities, which makes it a cost-effective compound for scientific research. Additionally, this compound has shown promising therapeutic benefits in several scientific research applications, which makes it an attractive compound for further investigation. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to optimize its therapeutic potential and develop more effective treatment strategies.
Direcciones Futuras
There are several future directions for the investigation of 2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide. One of the most promising areas of research is the development of this compound as an anti-cancer agent. Further studies are needed to optimize the therapeutic potential of this compound and develop more effective treatment strategies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research areas, such as inflammation and neuroprotection.
Métodos De Síntesis
2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis process begins with the reaction of 4,5-dimethyl-3-thiophenecarboxylic acid with propyl bromide to form 4,5-dimethyl-3-thiophenecarboxylic acid propyl ester. This is followed by the reaction of the propyl ester with thiosemicarbazide to form 5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol. Finally, the 5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol is reacted with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide has shown potential therapeutic benefits in several scientific research applications. One of the most promising applications of this compound is its potential use as an anti-cancer agent. Several studies have shown that this compound has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Propiedades
IUPAC Name |
2-[[5-(4,5-dimethylthiophen-3-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS2/c1-4-5-17-12(10-6-19-9(3)8(10)2)15-16-13(17)20-7-11(14)18/h6H,4-5,7H2,1-3H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQQOKQGXWZOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)N)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317275.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5317280.png)

![N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride](/img/structure/B5317295.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5317308.png)

![2-methoxy-2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5317332.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5317334.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5317346.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5317357.png)
![5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5317365.png)
